2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and an ethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluorocarbene intermediates, which can be generated from difluoromethyl halides under basic conditions . The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity while minimizing by-products. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)pyridine: Similar in structure but with a pyridine core instead of benzoxazole.
2-(Difluoromethoxy)benzoxazole: Lacks the ethyl group at the 6-position.
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole: Has a methyl group instead of an ethyl group at the 6-position.
Uniqueness: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is unique due to the combination of the difluoromethoxy group and the ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C10H9F2NO2 |
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Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-6-3-4-7-8(5-6)14-10(13-7)15-9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
TULLMTYJFJSMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)OC(F)F |
Origin of Product |
United States |
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